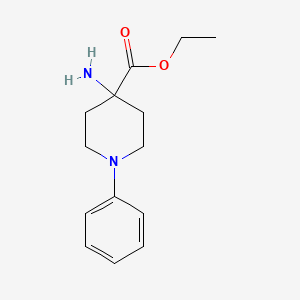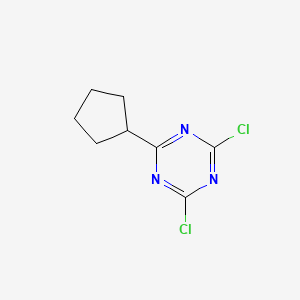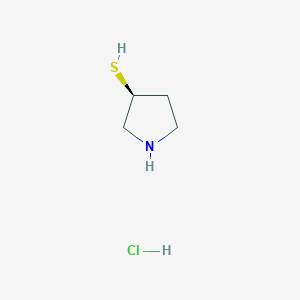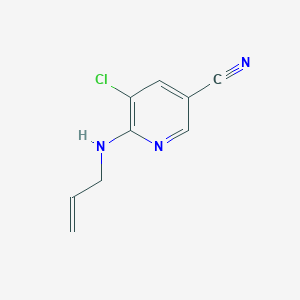![molecular formula C25H20ClN5O2 B2883998 2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538343-86-1](/img/structure/B2883998.png)
2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They are known for their diverse biological activities and are used in medicinal chemistry for drug development .
Synthesis Analysis
While specific synthesis methods for your compound were not found, triazolopyrimidines can be synthesized through various methods. One common method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a fused ring system containing a pyrimidine ring and a 1,2,4-triazole ring . The specific compound you mentioned would have additional phenyl rings and functional groups attached to this core structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2-chlorophenol, which shares some structural similarities with your compound, is a liquid at room temperature with a boiling point of 175-176 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into the synthesis of triazolopyrimidine derivatives and related heterocyclic compounds is an area of significant interest due to their complex chemical properties and potential applications. The study by Wamhoff et al. (1993) details the synthesis of heterocondensed pyrimidines and triazolopyrimidines via a multistep process involving enamino nitriles and O-ethylformimides, leading to the formation of these heterocyclic compounds through cyclization reactions (Wamhoff, Kroth, & Strauch, 1993). This research highlights the synthetic versatility of triazolopyrimidines, suggesting potential methodologies for producing compounds with similar structures to the chemical .
Biological and Antioxidant Activities
Investigations into the biological and antioxidant properties of triazolopyrimidine derivatives have also been conducted. For example, Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities. This study demonstrates the potential of these compounds in medicinal chemistry, especially regarding their antimicrobial properties (Gilava, Patel, Ram, & Chauhan, 2020).
Heterocyclic Compound Exploration
Further research into the structural diversity of heterocyclic compounds, such as the work by El-Agrody et al. (2001), explores the synthesis of new pyrano[2,3-d]pyrimidines and triazolopyrimidines derivatives. This study showcases the broad applicability of these compounds in developing novel materials with potential pharmaceutical relevance (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).
Advanced Synthesis Techniques
The application of microwave-assisted synthesis for triazolopyrimidine derivatives, as outlined by Divate and Dhongade-Desai (2014), represents an efficient method for producing these compounds. This approach highlights the ongoing advancements in synthetic methodologies aimed at optimizing the production of complex heterocyclic compounds with potential biological activities (Divate & Dhongade-Desai, 2014).
Mecanismo De Acción
Target of Action
The primary targets of this compound are microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
The compound interacts with microtubules, potentially at distinct binding sites within the microtubule structure . The specific interaction depends on the substitution pattern of the compound . This interaction can lead to different cellular responses in mammalian cells .
Biochemical Pathways
The compound’s interaction with microtubules affects the normal functioning of these structures, leading to changes in cell shape, motility, and intracellular transport . The downstream effects of these changes can vary, potentially leading to cell death or altered cell behavior .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with microtubules and the resulting changes in cell behavior . For example, if the compound disrupts microtubule function, it could lead to cell death .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2/c1-15-21(24(33)28-19-10-3-2-4-11-19)22(16-7-6-12-20(32)14-16)31-25(27-15)29-23(30-31)17-8-5-9-18(26)13-17/h2-14,22,32H,1H3,(H,28,33)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDPMXDPYBHBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC(=CC=C4)O)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4-bis(benzyloxy)phenyl)acrylonitrile](/img/structure/B2883915.png)
![4-(2-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2883916.png)


![N-(2,6-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2883921.png)
![N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester](/img/structure/B2883922.png)

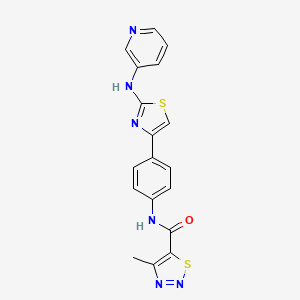
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide](/img/structure/B2883925.png)
![6-[2-(2-Ethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2883926.png)
